Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a chemical compound with the CAS Registry Number 55792-16-0. It belongs to the class of carbamic acids, which are derivatives of carbamic acid that contain an amine functional group. This compound is characterized by its complex structure, which includes a pentyloxy group and a hexahydro-1H-azepin moiety.
The compound is classified under the broader category of carbamic acids and is specifically a derivative of carbanilic acid. It is primarily sourced from chemical suppliers and research institutions that specialize in organic compounds and pharmaceuticals. The molecular formula for this compound is , indicating a composition that includes carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The synthesis of carbanilic acid derivatives typically involves several key steps:
The synthesis may utilize various catalysts and solvents depending on the specific reaction conditions required for optimal yields. Techniques such as refluxing or microwave-assisted synthesis could be employed to enhance reaction rates.
The molecular structure of carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride can be represented using various structural formulas:
InChI=1S/C20H33ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12(21)13(22)14(23)15(19)20(24)25;1H
This notation provides insight into the connectivity of atoms within the molecule.
The compound has a molecular weight of approximately 335.95 g/mol. Its structural integrity is crucial for its biological activity and potential applications in medicinal chemistry.
Carbanilic acid derivatives are known to participate in various chemical reactions, including:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these reactions is essential for its application in synthetic organic chemistry.
The mechanism of action for carbanilic acid derivatives often involves their interaction with biological targets such as enzymes or receptors. The specific interactions depend on the functional groups present in the molecule.
Research indicates that compounds with similar structures may exhibit pharmacological effects by modulating neurotransmitter systems or acting as enzyme inhibitors. Detailed studies are required to elucidate the precise mechanisms for this specific derivative.
Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically appears as a solid at room temperature. Its solubility in various solvents (e.g., water, ethanol) can vary based on its ionic nature due to the hydrochloride salt form.
Key chemical properties include:
Relevant data should be gathered from experimental studies to confirm these properties.
Carbanilic acid derivatives have potential applications in several fields:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2